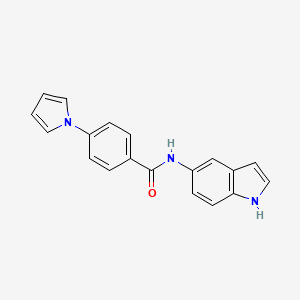![molecular formula C20H24N4O3 B11145690 3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide](/img/structure/B11145690.png)
3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide is a complex organic compound that features an imidazolidinone core with a phenylethyl substituent and a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide typically involves multiple steps:
Formation of the Imidazolidinone Core: This can be achieved by reacting a suitable diamine with a diketone under acidic or basic conditions.
Introduction of the Phenylethyl Group: This step involves the alkylation of the imidazolidinone core with a phenylethyl halide in the presence of a base.
Attachment of the Pyrrole Moiety: The final step involves the coupling of the intermediate with a pyrrole derivative, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imidazolidinone core, potentially converting it to a more saturated form.
Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyrrole moiety.
Reduction: Reduced forms of the imidazolidinone core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Research: The compound can be used as a probe to study biological pathways involving imidazolidinone and pyrrole derivatives.
Industrial Applications: It may find use in the synthesis of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The imidazolidinone core and pyrrole moiety could play crucial roles in binding to the target molecules, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
- **3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-(1H-1,2,4-triazol-5-yl)propanamide
- **3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-[2-(2-methylimidazol-1-yl)ethyl]propanamide
Uniqueness
Compared to similar compounds, 3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide stands out due to the presence of the pyrrole moiety, which can impart unique electronic and steric properties. This can influence its reactivity and interactions with biological targets, potentially leading to distinct pharmacological profiles.
Properties
Molecular Formula |
C20H24N4O3 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-[(1-methylpyrrol-2-yl)methyl]propanamide |
InChI |
InChI=1S/C20H24N4O3/c1-23-12-5-8-16(23)14-21-18(25)10-9-17-19(26)24(20(27)22-17)13-11-15-6-3-2-4-7-15/h2-8,12,17H,9-11,13-14H2,1H3,(H,21,25)(H,22,27) |
InChI Key |
VAWPMEQMWSFGTB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNC(=O)CCC2C(=O)N(C(=O)N2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11145611.png)
![7-Chloro-2-(5-chloropyridin-2-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11145618.png)
![Dimethyl 2,6-dimethyl-4-(4-{[(4-nitrophenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11145631.png)
![5-{(Z)-1-[2-(2-isopropyl-5-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11145636.png)
![(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B11145637.png)
![4-{(Z)-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B11145639.png)
![4-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B11145643.png)
![2-methyl-5-oxo-N-(2-pyridyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11145646.png)
![[2-imino-1-(3-morpholin-4-ylpropyl)-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]-N-[(4-methylphenyl)methyl]carboxamide](/img/structure/B11145649.png)
![(4Z)-5-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B11145654.png)
![6-{[(5-bromo-1H-indol-1-yl)acetyl]amino}hexanoic acid](/img/structure/B11145660.png)
![N-(3,4-dimethoxybenzyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B11145669.png)

![N-(2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide](/img/structure/B11145694.png)
